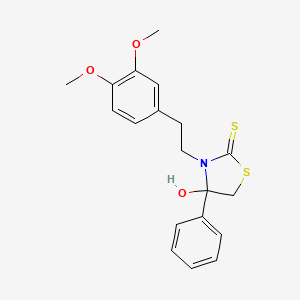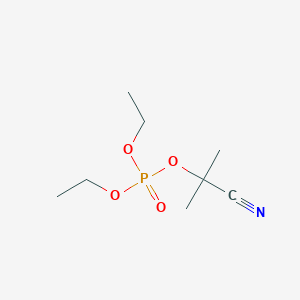![molecular formula C13H12O2 B14707181 5-Methoxy[1,1'-biphenyl]-2-ol CAS No. 13522-82-2](/img/structure/B14707181.png)
5-Methoxy[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a hydroxyl group (-OH) attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 5-Methoxy[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or convert the hydroxyl group to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group may result in the formation of a new aryl derivative.
Aplicaciones Científicas De Investigación
5-Methoxy[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Methoxy[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding affinity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity . Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their conformation and activity.
Comparación Con Compuestos Similares
5-Methoxy-N-methyltryptamine (5-MeO-NMT): This compound is an analog of N-methyltryptamine and has a similar methoxy group attached to its structure.
4-Methoxy[1,1’-biphenyl]-2-ol: Similar to 5-Methoxy[1,1’-biphenyl]-2-ol but with the methoxy group attached at a different position on the biphenyl ring.
Uniqueness: 5-Methoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups allows for a diverse range of chemical transformations and interactions.
Propiedades
Número CAS |
13522-82-2 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-methoxy-2-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clave InChI |
DFPOSPNSJJTZOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


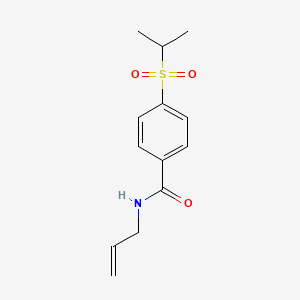
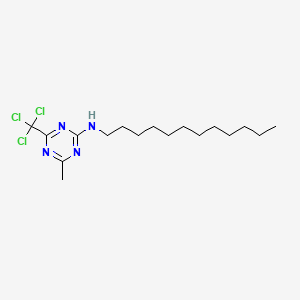
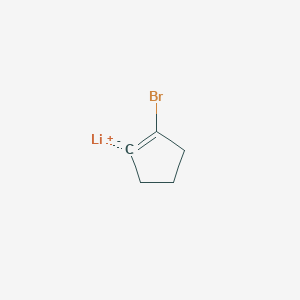

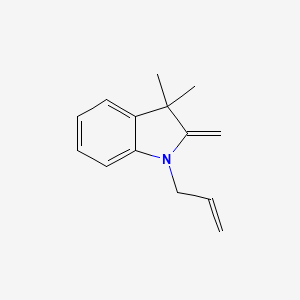
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)

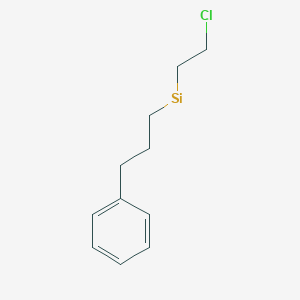

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
